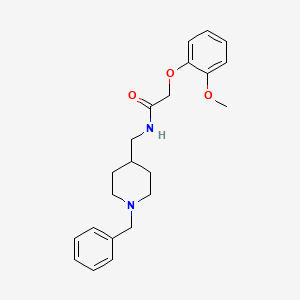

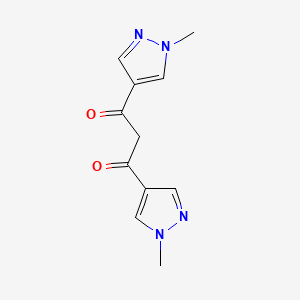

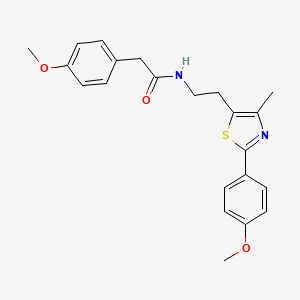

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione” is a compound that has been synthesized and studied for its potential applications . It is a complex that exhibits green fluorescence with a maximum at 514 nm . The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry .

Synthesis Analysis

The compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . All commercially available reagents and solvents were used without purification .Molecular Structure Analysis

The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry . According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm .Chemical Reactions Analysis

The synthesis of the compound involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical and Chemical Properties Analysis

The compound is a yellow solid with a yield of 33% . It has a Rf value of 0.71 (dichloromethane-methanol 20:1 v/v) . The 1H NMR (CDCl3, ppm) values are: δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H) . The 13C NMR (CDCl3, ppm) values are: δ 139.1, 138.6, 137.5, 131.5, 131.0, 130.9, 124.7, 124.6, 124.5, 124.0, 122.3, 109.9, 96.5, 39.5, 9.7 .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complex Formation

1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione and related ligands have been extensively studied in coordination chemistry. These compounds demonstrate the ability to form coordination compounds with various metal ions like copper, zinc, and cobalt. Research shows that they can act as didentate chelates, forming uncommon eight-atom chelate rings with metal ions. This capability is significant in the formation of diverse metal complexes with potentially useful properties (Schuitema et al., 2001).

Synthesis of Novel Compounds

The reactivity of 1,3-bis(pyrazole-1-yl)propane ligands in the synthesis of various chemical compounds is another area of application. For example, reactions involving these ligands and metal nitrates have resulted in the formation of discrete complexes and coordination polymers with metals like copper, nickel, and cobalt. These findings are significant in the field of synthetic chemistry, expanding the potential for creating novel materials with unique properties (Potapov et al., 2012).

Photophysical Properties

Recent studies have focused on the photophysical properties of lanthanide complexes using 1,3-diketonates bearing pyrazole moieties. These complexes have been characterized by spectroscopy and single-crystal X-ray studies, revealing insights into their molecular structures and luminescent properties. This is particularly relevant in materials science, where understanding the photophysical behavior of compounds can lead to the development of new photonic and electronic materials (Taydakov et al., 2020).

Gas-Phase Conformational Studies

1,3-bis(pyrazol-1-yl)propane and its derivatives have also been subjects in gas-phase conformational studies. These studies utilize computational methods to analyze the conformational stability and geometrical parameters of these compounds. Such investigations are crucial in theoretical chemistry and help in understanding the fundamental properties and behaviors of these molecules under various conditions (Yadava et al., 2011).

Luminescence Studies

Luminescence studies of complexes involving 1,3-bis(pyrazol-1-yl)propane derivatives have shown interesting properties. For instance, the study of the luminescence decay of these complexes, which exhibit biexponential behavior, has provided insights into the fluorescence and emission properties of the ligands and metal ions involved. This knowledge is valuable in the development of luminescent materials for various applications (Komissar et al., 2019).

Eigenschaften

IUPAC Name |

1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-14-6-8(4-12-14)10(16)3-11(17)9-5-13-15(2)7-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXRYKDJGUODNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CC(=O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)

![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)

![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)

![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)

![1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone](/img/structure/B2654715.png)

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)